Ethenyl ethanimidate
Description
Ethenyl ethanimidate (CAS 398136-05-5) is an organic compound with the molecular formula C₄H₇NO. Its structure comprises an ethenyl group (CH₂=CH–) bonded to an ethanimidate moiety (–O–C(=NH)–CH₃) . Imidates, such as this compound, are characterized by the presence of an oxygen atom adjacent to an imine group (C=N), making them reactive intermediates in organic synthesis. This compound is particularly valuable in the formation of nitrogen-containing heterocycles, which are critical in pharmaceuticals and materials science .
Properties
CAS No. |
398136-05-5 |
|---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.10 g/mol |
IUPAC Name |
ethenyl ethanimidate |
InChI |
InChI=1S/C4H7NO/c1-3-6-4(2)5/h3,5H,1H2,2H3 |
InChI Key |
BXBSDLUEXWPFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)OC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyl ethanimidate can be synthesized through the reaction of ethyl acetate with ammonia or amines under controlled conditions. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows: [ \text{CH}_3\text{COOC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{CH}_3\text{C(=NH)OC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethenyl ethanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ethanimidic acid or other oxidized derivatives.
Reduction: Formation of ethylamine or other reduced compounds.
Substitution: Formation of substituted ethanimidates or other derivatives.
Scientific Research Applications
Ethenyl ethanimidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethenyl ethanimidate involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of these molecules, influencing various biological processes .
Comparison with Similar Compounds
Research Findings and Trends
Photophysical Behavior in Ethenyl Systems
Aryl-ethenyl bipyridines () exhibit restricted isomerization in metal complexes, suggesting that this compound’s reactivity could be modulated by coordination to transition metals.
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